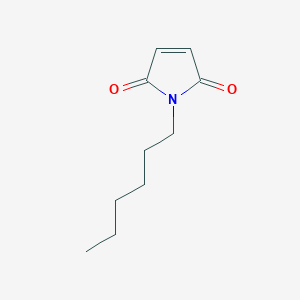
1-Hexylpyrrole-2,5-dione
Cat. No. B100945
Key on ui cas rn:
17450-29-2
M. Wt: 181.23 g/mol
InChI Key: FBPVUBVZRPURIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313312B1
Procedure details


4-(Hexylamino)-4-oxo-2-butenoic acid (Preparation 54, 75.8 g, 0.38 mol) was partially dissolved in acetic anhydride (1.5 l) and sodium acetate (125.6 g, 0.19 mol) was added in one portion. The reaction mixture was gradually heated to 110° C. for 4 h. Acetic anhydride was removed in vacuo and the title compound was obtained by vacuum distillation of the crude residue to give a colourless oil (49.8 g, 72%) which partially crystallised upon standing.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:7][C:8](=[O:14])[CH:9]=[CH:10][C:11]([OH:13])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH2:1]([N:7]1[C:8](=[O:14])[CH:9]=[CH:10][C:11]1=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)NC(C=CC(=O)O)=O
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
125.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Acetic anhydride was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)N1C(C=CC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
